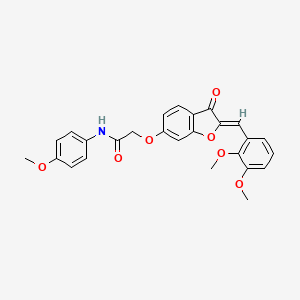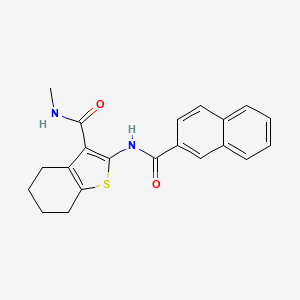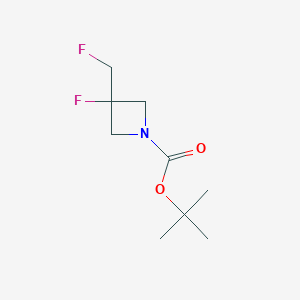
tert-Butyl 3-fluoro-3-(fluoromethyl)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl 3-fluoro-3-(fluoromethyl)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C9H15F2NO2 and its molecular weight is 207.221. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Applications in N-Heterocycle Formation
Research highlights the use of tert-butyl sulfinamide derivatives, including tert-butyl azetidine carboxylates, in the asymmetric synthesis of N-heterocycles. These compounds are instrumental in creating structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are crucial in pharmaceuticals and natural products. This methodology is valued for its ability to introduce chirality and complexity in molecule synthesis efficiently (Philip et al., 2020).
Environmental Degradation Studies
The degradation of ethers like methyl tert-butyl ether (MTBE), a compound structurally related to tert-butyl azetidine derivatives, has been extensively studied in environmental science. These studies provide insights into the fate and removal of such compounds in environmental settings. Techniques like cold plasma reactors have shown promise in decomposing MTBE, suggesting potential pathways for the environmental mitigation of related tert-butyl azetidine carboxylates (Hsieh et al., 2011).
Antioxidant and Bioactive Compound Synthesis
The synthesis and application of tert-butyl-containing compounds, including azetidine derivatives, have been explored for their antioxidant properties. These compounds are potential candidates for creating new chemical entities with enhanced bioactivity, offering prospects in drug development and other bioactive material applications (Dembitsky, 2006).
Polymer Membrane Applications
In the field of chemical engineering, tert-butyl azetidine derivatives can contribute to the development of polymer membranes, particularly in the purification of fuel additives. This application underscores the role of such compounds in industrial processes, enhancing efficiency and sustainability (Pulyalina et al., 2020).
Microbial Degradation Research
Understanding the microbial degradation of tert-butyl-containing compounds, such as MTBE, sheds light on bioremediation strategies for related azetidine derivatives. This research is crucial for developing biotechnological solutions to mitigate environmental contamination by these compounds (Liu & Mejia Avendaño, 2013).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl 3-fluoro-3-(fluoromethyl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO2/c1-8(2,3)14-7(13)12-5-9(11,4-10)6-12/h4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRXHHZHOTUWNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CF)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-cinnamyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2493491.png)
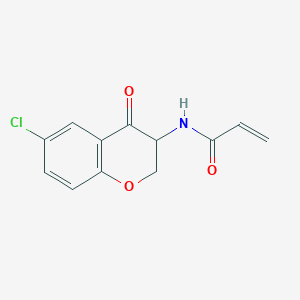
![1-Benzyl-3'-(4-chlorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2493496.png)

![ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[({5-cyano-[2,4'-bipyridine]-6-yl}sulfanyl)methyl]-4H-pyran-3-carboxylate](/img/structure/B2493499.png)
![N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2493500.png)

![4-methoxy-3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2493504.png)

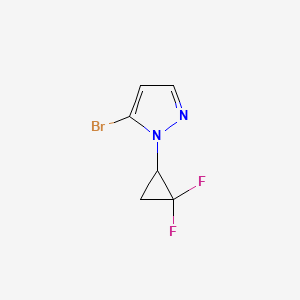
![3-[4-nitro-3-(trifluoromethyl)phenoxy]-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2493508.png)
